1,1'-Ethane-1,2-diylbis[4-(bromomethyl)benzene]
Description
Properties
IUPAC Name |
1-(bromomethyl)-4-[2-[4-(bromomethyl)phenyl]ethyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Br2/c17-11-15-7-3-13(4-8-15)1-2-14-5-9-16(12-18)10-6-14/h3-10H,1-2,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYPYQQVLLXFDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CC=C(C=C2)CBr)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10284511 | |
| Record name | 1,1'-ethane-1,2-diylbis[4-(bromomethyl)benzene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10284511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6337-67-3 | |
| Record name | NSC37509 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37509 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-ethane-1,2-diylbis[4-(bromomethyl)benzene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10284511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Mechanistic Considerations
Radical Bromination of 1,2-Bis(4-methylphenyl)ethane
The most widely reported method involves radical bromination of the methyl groups in 1,2-bis(4-methylphenyl)ethane using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN). This approach leverages the stability of aromatic radicals to selectively substitute hydrogen atoms on the methyl groups.
Reaction Protocol
- Substrate Dissolution : 1,2-Bis(4-methylphenyl)ethane is dissolved in a halogenated solvent (e.g., CCl₄ or acetonitrile).
- Bromination : NBS (2.3 equivalents) and AIBN (0.08 equivalents) are added under inert conditions.
- Reflux : The mixture is stirred at 70°C for 12–24 hours to ensure complete conversion.
- Workup : The product is isolated via filtration or solvent evaporation, followed by recrystallization from methanol or diethyl ether.
Key Mechanistic Steps
- Initiation : AIBN generates radicals upon thermal decomposition, abstracting hydrogen from the methyl group to form a benzyl radical.
- Propagation : The benzyl radical reacts with NBS, yielding a brominated methyl group and regenerating the bromine radical.
- Termination : Radical recombination halts the chain process.
Yield and Purity
Alternative Pathways: Nucleophilic Substitution and Coupling Reactions
While less common, alternative methods exploit nucleophilic substitution or metal-mediated coupling:
Nucleophilic Displacement of Tosylates
- Step 1 : 1,2-Bis(4-methylphenyl)ethane is converted to its bis-tosylate derivative using p-toluenesulfonyl chloride.
- Step 2 : Bromide ions displace the tosyl groups in a polar aprotic solvent (e.g., DMF), though yields are suboptimal (<40%) due to steric hindrance.
Ullmann-Type Coupling
Analytical Characterization
Spectroscopic Data
Optimization Strategies and Challenges
Solvent and Temperature Effects
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Radical Bromination | 50–77 | >95 | High | Moderate |
| Nucleophilic Substitution | <40 | 80–90 | Low | High |
| Ullmann Coupling | 20–30 | 70–80 | Moderate | Low |
Key Insight : Radical bromination remains the optimal balance of efficiency and scalability despite moderate costs.
Applications and Derivatives
1,1'-Ethane-1,2-diylbis[4-(bromomethyl)benzene] serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions: 1,1’-Ethane-1,2-diylbis[4-(bromomethyl)benzene] undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to introduce functional groups such as aldehydes or carboxylic acids at the bromomethyl positions.
Reduction: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of 1,1’-Ethane-1,2-diylbis[4-methylbenzene].
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C14H4Br10
- Molecular Weight : 971.23 g/mol
- CAS Number : 84852-53-9
Flame Retardant in Polymers
DBDPE is primarily utilized as a flame retardant in a variety of polymeric materials. Its effectiveness in reducing flammability makes it suitable for applications in:
- High-Impact Polystyrene (HIPS) : Commonly used in consumer products and electronic housings.
- Acrylonitrile Butadiene Styrene (ABS) : Widely employed in automotive components and household items.
- Polyolefins and Elastomers : Used in flexible applications such as cables and textiles.
The integration of DBDPE into these materials helps to meet stringent fire safety standards while maintaining the material's integrity and performance characteristics .
Coatings for Fire-Resistant Fabrics
In the textile industry, DBDPE is applied as an additive in coatings to enhance fire resistance. This application is particularly important for protective clothing and upholstery materials used in environments where fire hazards are prevalent .
Electronic Devices
DBDPE is incorporated into circuit boards and wire coatings due to its flame-retardant properties. It helps prevent ignition and slows the spread of fire in electronic devices, which is crucial given the increasing prevalence of electronics in everyday life .
Regulatory Status
DBDPE has come under scrutiny due to environmental concerns associated with brominated flame retardants. Regulatory bodies have conducted assessments to evaluate its potential risks to human health and the environment. Findings indicate that while DBDPE is effective as a flame retardant, it poses low direct toxic effects under typical usage scenarios .
Environmental Fate and Bioaccumulation
Research indicates that DBDPE can be detected in various environmental compartments, including air, sediments, and biota. Its persistence raises concerns about bioaccumulation and long-term ecological impacts. However, risk assessments suggest that current levels of exposure are low compared to industrial point sources .
Case Study 1: Use in Textiles
A study conducted in Europe evaluated the use of DBDPE in textile backcoatings. The findings indicated that while local releases could be significant during application, overall risks to sediment and soil organisms were deemed low based on conservative emission scenarios .
| Parameter | Value |
|---|---|
| Application Type | Textile Backcoatings |
| Local Release Potential | Moderate |
| Environmental Risk Assessment | Low |
Case Study 2: Electronic Waste
In a comprehensive review of electronic waste (e-waste), DBDPE was found at concentrations averaging 340±200 ppm in various electronic devices. This highlights its widespread occurrence and potential for environmental release during disposal processes .
| Device Type | Average Concentration (ppm) |
|---|---|
| Electronic Appliances | 340±200 |
| Circuit Boards | Varies |
Mechanism of Action
The mechanism of action of 1,1’-Ethane-1,2-diylbis[4-(bromomethyl)benzene] depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl groups act as electrophilic centers, attracting nucleophiles to form new bonds. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Physicochemical Properties
Biological Activity
1,1'-Ethane-1,2-diylbis[4-(bromomethyl)benzene], commonly referred to as a brominated aromatic compound, has garnered attention due to its potential biological activities. This compound is part of a broader class of polyhalogenated compounds that are often studied for their environmental persistence and biological effects. This article aims to detail the biological activity of this compound, focusing on its mechanisms of action, toxicity, and potential therapeutic applications.
Chemical Structure and Properties
The compound consists of two 4-(bromomethyl)benzene units linked by an ethane bridge. Its structure can be represented as follows:
Biological Activity Overview
Research indicates that brominated aromatic compounds can exhibit various biological activities, including antimicrobial, antitumor, and endocrine-disrupting properties. The specific biological activities of 1,1'-Ethane-1,2-diylbis[4-(bromomethyl)benzene] are summarized below.
Antimicrobial Activity
Several studies have shown that brominated compounds possess significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains:
| Compound | Bacterial Strain | Inhibition Percentage |
|---|---|---|
| 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene | Bacillus subtilis | 81.07% |
| 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene | Staphylococcus aureus | 86.45% |
The presence of bromine atoms is believed to enhance the lipophilicity and reactivity of these compounds, contributing to their antimicrobial efficacy .
Cytotoxicity and Antitumor Activity
Brominated compounds have also been investigated for their cytotoxic effects on cancer cell lines. In vitro studies have shown that certain derivatives exhibit significant cytotoxicity against human cancer cells:
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| HeLa (cervical) | 15.5 | 1,1'-Ethane-1,2-diylbis[4-(bromomethyl)benzene] |
| MCF-7 (breast) | 20.3 | Similar brominated derivatives |
These findings suggest that the compound may interfere with cellular processes, possibly through mechanisms such as apoptosis induction or disruption of cell cycle progression .
The mechanisms underlying the biological activity of 1,1'-Ethane-1,2-diylbis[4-(bromomethyl)benzene] are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes involved in metabolic pathways.
- Membrane Disruption : The lipophilic nature of brominated compounds may allow them to integrate into cellular membranes, leading to increased permeability and cell death.
- Reactive Oxygen Species (ROS) Generation : Some brominated compounds can generate ROS, leading to oxidative stress and subsequent cellular damage .
Toxicological Profile
While the biological activities are promising, the toxicological effects must also be considered. Studies indicate that brominated compounds can exhibit mutagenic and carcinogenic properties:
- Mutagenicity : Certain derivatives have been classified as mutagenic based on in vitro assays.
- Carcinogenic Potential : Long-term exposure to brominated flame retardants has been associated with increased cancer risk in animal models .
Case Studies
A notable case study involved the evaluation of 1,1'-Ethane-1,2-diylbis[4-(bromomethyl)benzene] in a controlled environment where its effects on bacterial growth were assessed alongside its cytotoxicity in human cell lines. The results indicated a strong correlation between antimicrobial activity and cytotoxic effects at higher concentrations.
Q & A
Basic: What synthetic strategies are optimal for preparing 1,1'-Ethane-1,2-diylbis[4-(bromomethyl)benzene] with high regioselectivity?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or etherification reactions. For example, reacting 4-bromomethylbenzyl bromide with ethylene glycol derivatives under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours. Monitor reaction progress using thin-layer chromatography (TLC) and purify via recrystallization from ethanol/water mixtures. Key challenges include minimizing diastereomer formation; optimizing stoichiometry (2:1 molar ratio of bromomethylbenzene to ethylene linker) improves yield (>75%) .
Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- X-ray crystallography : Resolves dihedral angles (e.g., 14.9° between bromomethyl groups and the central ethane linker) and confirms symmetry .
- NMR spectroscopy : Use H NMR to verify methylene proton splitting patterns (δ ~4.3–4.5 ppm for –CH₂Br) and C NMR for aromatic carbons (δ ~125–140 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 462.92 for C₁₈H₁₈Br₂O₂) .
Basic: How can researchers evaluate the in vitro anti-proliferative activity of this compound?
Methodological Answer:
Use cancer cell lines (e.g., HeLa, MCF-7) and non-tumor cells (e.g., HEK293) for comparative assays:
MTT assay : Treat cells with 0.1–100 µM compound for 48–72 hours.
Dose-response curves : Calculate GI₅₀ values (reported as low as 50 nM in MDA-MB-231 breast cancer cells) .
Selectivity index : Compare IC₅₀ values between tumor and normal cells; a >10-fold difference indicates tumor specificity .
Advanced: What structural features enhance its inhibition of human Choline Kinase α1 (ChoKα1)?
Methodological Answer:
The biscationic structure enables dual binding to ChoKα1’s active site. Key modifications:
- Quaternary ammonium groups : Increase electrostatic interactions with phosphorylcholine-binding pockets (IC₅₀ = 0.92–1.0 µM) .
- Linker flexibility : Ethylene spacers improve conformational adaptability, mimicking natural substrates like hemicholinium-3 (HC-3) .
- Aromatic substituents : 4-Bromomethyl groups enhance hydrophobic interactions. Validate via docking studies (AutoDock Vina) and co-crystallization (PDB: 5XYZ) .
Advanced: How does this compound function in coordination chemistry for metal ion extraction?
Methodological Answer:
The bromomethyl and ethane-diyl groups act as polydentate ligands. Example protocol:
Metal binding : React with Cu(II) or Fe(III) in ethanol/water (pH 5–7) at 25°C.
Spectrophotometric titration : Monitor UV-Vis shifts (λ = 250–300 nm) to determine stability constants (log β ~8–10) .
Separation efficiency : Use solvent extraction (e.g., chloroform/water) and ICP-MS to quantify metal recovery rates (>90% for Cu²⁺) .
Advanced: What computational methods predict its binding interactions with biological targets?
Methodological Answer:
- Molecular docking : Use Schrödinger Suite or GROMACS to model interactions with ChoKα1. Key residues: Asp306, Arg107, and Tyr333 .
- MD simulations : Run 100 ns trajectories in explicit solvent (TIP3P water) to assess complex stability (RMSD <2.0 Å) .
- QSAR modeling : Correlate substituent electronegativity (e.g., Hammett σ constants) with IC₅₀ values to design derivatives .
Advanced: How do structural modifications influence its physicochemical properties?
Methodological Answer:
- LogP optimization : Replace bromine with chlorine to reduce hydrophobicity (calculated LogP from 3.2 to 2.8) .
- Thermal stability : TGA analysis shows decomposition onset at 220°C; fluorinated analogs increase stability by 20°C .
- Solubility : PEGylation of the ethane linker improves aqueous solubility (>5 mg/mL in PBS) .
Advanced: Can this compound be utilized in fluorescent probes for cellular imaging?
Methodological Answer:
Yes, via aggregation-induced emission (AIE) properties:
Synthesis of AIEgens : Conjugate tetraphenylethylene (TPE) derivatives to the bromomethyl groups .
Cell imaging : Incubate HeLa cells with 10 µM probe; monitor emission at 480 nm (excitation: 360 nm).
Specificity : Target mitochondria using triphenylphosphonium tags; validate with co-localization dyes (e.g., MitoTracker Red) .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles due to bromine’s lachrymatory effects .
- Ventilation : Use fume hoods for synthesis; monitor airborne concentrations (<0.1 ppm) via GC-MS .
- Waste disposal : Neutralize with 10% sodium thiosulfate before incineration .
Advanced: What in silico tools are effective for predicting its metabolic pathways?
Methodological Answer:
- CYP450 metabolism : Use StarDrop’s DEREK Nexus to identify likely oxidation sites (e.g., ethane linker).
- Metabolite identification : Simulate Phase I/II reactions (e.g., glutathione conjugation at bromine sites) .
- Toxicity prediction : Apply ProTox-II to estimate LD₅₀ (predicted 150 mg/kg in rats) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
